molecular formula C14H20BrN3O2 B3006341 Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate CAS No. 412348-27-7

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate

Cat. No. B3006341
M. Wt: 342.237
InChI Key: KALSTRGHEVNYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperazine-1-carboxylate derivatives, which are relevant to the understanding of the compound . These derivatives are important intermediates in the synthesis of biologically active compounds and have been characterized by various spectroscopic and crystallographic techniques .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For example, one derivative was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . Another derivative was synthesized in 52% yield using a low-cost amination process . These methods often involve reactions such as nucleophilic substitution, oxidation, halogenation, and elimination . The synthesis routes are optimized for high yield and may involve catalysts and specific reaction conditions.

Molecular Structure Analysis

The molecular structures of the tert-butyl piperazine-1-carboxylate derivatives are confirmed using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). The piperazine ring often adopts a chair conformation, and the molecules can exhibit different dihedral angles between the rings, indicating flexibility in their structures . Single-crystal XRD is used to determine the precise molecular geometry and to confirm the optimized structures obtained from density functional theory (DFT) calculations .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives can participate in various chemical reactions, including condensation reactions . The presence of functional groups such as bromo, nitro, and amino groups in the derivatives suggests that they can undergo further chemical transformations, which are essential for the synthesis of target molecules with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are studied using computational methods such as DFT. These studies include molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, which provide insights into the reactivity and interaction potential of the molecules . The compounds' vibrational modes are investigated using infrared spectroscopy (FT-IR), which helps in the identification of functional groups and confirmation of molecular structures . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, are also analyzed to understand the solid-state properties .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate has been synthesized and characterized in various studies. For instance, a study by Sanjeevarayappa et al. (2015) focused on synthesizing a structurally similar compound, characterizing it through spectroscopic methods, and analyzing its structure through X-ray diffraction. The compound was evaluated for antibacterial and anthelmintic activity, showing moderate effectiveness in these areas (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Biological Evaluation

Several studies have explored the biological activities of compounds related to tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities, finding moderate activity against various microorganisms (Kulkarni et al., 2016). Another study by Wu et al. (2017) designed, synthesized, and evaluated N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides for their antitumor activities, discovering potent antiproliferative activity against certain cancer cell lines (Wu et al., 2017).

Chemical Properties and Applications

Gumireddy et al. (2021) studied a piperazine derivative structurally similar to tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate, noting its pharmacologically useful core and novel chemistry. This indicates the potential application of such compounds in medicinal chemistry (Gumireddy et al., 2021). Praveen et al. (2021) investigated a related compound's anticorrosive properties for carbon steel in acidic environments, demonstrating its effectiveness as a corrosion inhibitor (Praveen et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSTRGHEVNYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-pyridin-3-ylpiperazine-1-carboxylate (1.0 g, 3.80 mmol) in acetonitrile (12 ml) was added N-bromosuccinimide (676 mg, 3.80 mmol) by small portions at room temperature. After stirring at room temperature for 1.5 hrs, the reaction mixture was poured into a mixture of 1M aqueous sodium hydroxide solution and ethyl acetate. The mixture was stirred, stood still and partitioned. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (1.26 g, yield 97%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
676 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.70 g (15.19 mmol) of N-bromosuccinimide (NBS) are added portionwise to a solution of 4 g (15.19 mmol) of 1,1-dimethylethyl 4-(3-pyridyl)-1-piperazinecarboxylate, obtained in step 7.1, in 50 ml of acetonitrile, cooled to about 0° C. Stirring is continued at 0° C. for 15 minutes and then at room temperature for 2 hours. 100 ml of aqueous sodium hydroxide solution (1M) and 100 ml of ethyl acetate are added to the reaction medium. The aqueous phase is separated out and extracted twice with ethyl acetate, the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the filtrate is concentrated under reduced pressure. 5.16 g of product are thus obtained in the form of an orange-yellow solid, and are used without further purification in the following step.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into the mixture solution of 2-bromo-5-iodopyridine (9.15 g, 32.2 mmol), tert-butyl piperazine-1-carboxylate (5 g, 27 mmol) in Toluene (90 mL) was added Tris(dibenzylideneacetone)dipalladium (0) (0.983 g, 1.1 mmol), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (0.17 g, 3.2 mmol) and NaOtBu (7.8 g, 80.5 mmol). Then the reaction mixture was flushed with Argon and stirred for 2 h. The reaction mixture was extracted with ethyl acetate and washed with brine. After drying with MgSO4, the organic solvent was removed under vaco., the residue was purified by crystallization from mixture of DCM and Hexane to get 8.4 g of tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate 7.13. 1H NMR (400 MHz, CDCl3) ppm: δ 8.01 (d, J=3.2 H2, 1H), 7.32 (d, J=8.4 Hz, 1H), 7.07 (d, d, J=3.2, 8.4 Hz, 1H), 3.59 (t, J=5.4 Hz, 4H), 3.237 (t, J=5.4 Hz, 4H), 1.478 (s, 9H).
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.983 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-bromo-5-iodopyridine (3.00 g, 10.6 mmol), tert-butyl piperazine-1-carboxylate (1.71 g, 9.2 mmol), Pd2(dba)3 (337 mg, 0.368 mmol), and XantPhos (640 mg, 1.1 mmol) were taken up in PhCH3 (90 mL). The resulting mixture was stirred 24 h at r.t. and was diluted with EtOAc (100 mL) and water (150 mL). The phases were separated, and the organic phase was dried over Na2SO4, filtered, and concentrated to afford a crude residue that was purified by silica gel chromatography to provide tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (4.01). LCMS-ESI+ (m/z): [M+H]+ calcd for C14H21BrN3O2: 342.08; found: 342.15.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
640 mg
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
337 mg
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.